molecular formula C12H14O B14244767 (4-Methoxypenta-1,4-dien-1-YL)benzene CAS No. 500229-20-9

(4-Methoxypenta-1,4-dien-1-YL)benzene

Cat. No.: B14244767
CAS No.: 500229-20-9
M. Wt: 174.24 g/mol
InChI Key: CBTLWJAMIULXLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Methoxypenta-1,4-dien-1-YL)benzene is an organic compound characterized by a benzene ring substituted with a methoxy group and a penta-1,4-dien-1-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methoxypenta-1,4-dien-1-YL)benzene typically involves the reaction of a suitable benzene derivative with a penta-1,4-dien-1-yl precursor. One common method is the palladium-catalyzed Heck reaction, where a halogenated benzene derivative reacts with a penta-1,4-dien-1-yl compound in the presence of a palladium catalyst and a base . The reaction conditions often include a temperature range of 80-120°C and a reaction time of several hours.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of advanced catalysts and automated systems can further enhance the scalability and cost-effectiveness of the production process.

Chemical Reactions Analysis

Types of Reactions

(4-Methoxypenta-1,4-dien-1-YL)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: m-Chloroperbenzoic acid, potassium permanganate, and hydrogen peroxide are commonly used oxidizing agents.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride as reducing agents.

    Substitution: Nitration using nitric acid and sulfuric acid, sulfonation using sulfur trioxide or chlorosulfonic acid.

Major Products Formed

    Oxidation: Epoxides, ketones, and carboxylic acids.

    Reduction: Saturated hydrocarbons.

    Substitution: Nitrobenzene derivatives, sulfonic acid derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Methoxypenta-1,4-dien-1-YL)benzene is unique due to its combination of a methoxy group and a penta-1,4-dien-1-yl group, which imparts distinct chemical reactivity and potential applications compared to its analogs. The presence of conjugated double bonds in the penta-1,4-dien-1-yl group also contributes to its unique electronic properties and reactivity.

Properties

CAS No.

500229-20-9

Molecular Formula

C12H14O

Molecular Weight

174.24 g/mol

IUPAC Name

4-methoxypenta-1,4-dienylbenzene

InChI

InChI=1S/C12H14O/c1-11(13-2)7-6-10-12-8-4-3-5-9-12/h3-6,8-10H,1,7H2,2H3

InChI Key

CBTLWJAMIULXLB-UHFFFAOYSA-N

Canonical SMILES

COC(=C)CC=CC1=CC=CC=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.